![molecular formula C10H16O5 B6266279 (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid CAS No. 1808445-70-6](/img/no-structure.png)
(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
“(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The (2S,5R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “tert-butoxycarbonyl” is a protective group often used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid involves the protection of tetrahydrofuran-2-carboxylic acid with tert-butoxycarbonyl (Boc) group, followed by reduction of the carboxylic acid to an alcohol and subsequent oxidation to the carboxylic acid. The stereochemistry of the tetrahydrofuran ring must be maintained throughout the synthesis.", "Starting Materials": [ "Tetrahydrofuran-2-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Sodium borohydride", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of tetrahydrofuran-2-carboxylic acid with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and triethylamine in methanol.", "Step 2: Reduction of the carboxylic acid to an alcohol using sodium borohydride in methanol.", "Step 3: Oxidation of the alcohol to the carboxylic acid using sodium chlorite and acetic acid in water.", "Step 4: Deprotection of the Boc group using hydrochloric acid in methanol.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 6: Purification of the product by recrystallization from methanol.", "Step 7: Verification of the stereochemistry of the tetrahydrofuran ring using NMR spectroscopy." ] } | |
CAS RN |
1808445-70-6 |
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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